molecular formula C18H16BrN3OS2 B4776389 N-{5-[(2-bromobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide

N-{5-[(2-bromobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide

Cat. No. B4776389
M. Wt: 434.4 g/mol
InChI Key: VKVLTNNHESMZHX-UHFFFAOYSA-N
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Description

N-{5-[(2-bromobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide is a chemical compound that has garnered significant attention in scientific research. This compound is a thiadiazole derivative and has shown promising results in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of N-{5-[(2-bromobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide is not fully understood. However, studies have shown that it inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-{5-[(2-bromobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N-{5-[(2-bromobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide is its high specificity towards cancer cells. This compound has shown minimal toxicity towards normal cells, making it a promising candidate for cancer therapeutics. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of N-{5-[(2-bromobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide. One potential direction is the development of novel cancer therapeutics based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various inflammatory diseases. Furthermore, studies are needed to optimize the synthesis method of this compound to improve yield and purity. Finally, the development of more soluble analogs of this compound could expand its use in various experimental settings.

Scientific Research Applications

N-{5-[(2-bromobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide has been extensively studied for its potential use in various scientific research applications. One of the primary applications is in the field of cancer research. Studies have shown that this compound has anti-proliferative and pro-apoptotic effects on cancer cells, making it a promising candidate for the development of cancer therapeutics.

properties

IUPAC Name

N-[5-[(2-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3OS2/c19-15-9-5-4-8-14(15)12-24-18-22-21-17(25-18)20-16(23)11-10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVLTNNHESMZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{5-[(2-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{5-[(2-bromobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide
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N-{5-[(2-bromobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide
Reactant of Route 3
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N-{5-[(2-bromobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide
Reactant of Route 4
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N-{5-[(2-bromobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide

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